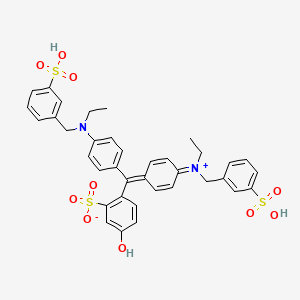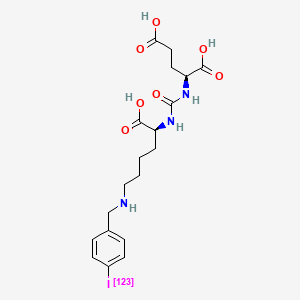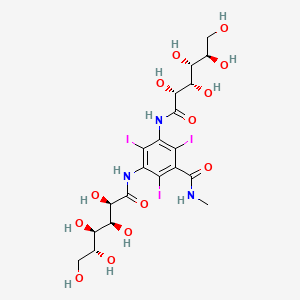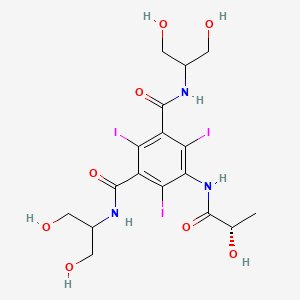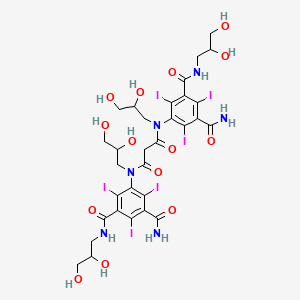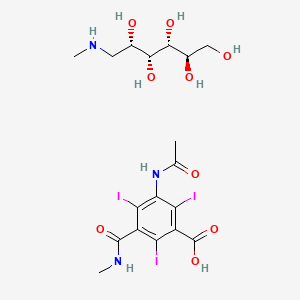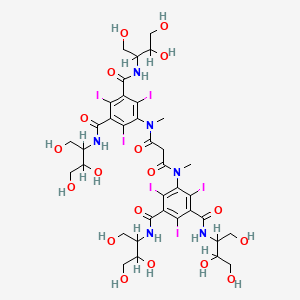
PSI-6206
概要
説明
科学的研究の応用
PSI-6206 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily used as a selective inhibitor of HCV RNA polymerase, making it a valuable tool in the study of HCV replication and antiviral drug development . Additionally, this compound is used in the development of prodrugs, such as sofosbuvir, which are designed to improve pharmacokinetic properties and enhance therapeutic efficacy .
作用機序
生化学分析
Biochemical Properties
PSI-6206 plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is metabolized in primary human hepatocytes to its corresponding 5′-triphosphate . Both PSI-6130 triphosphate and this compound triphosphate were shown to be potent alternative substrate inhibitors of the HCV NS5B polymerase .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . The compound is tested for anti-HCV activity in both a cell-based quantitative real-time RT-PCR assay and surrogate bovine viral diarrhea virus (BVDV) assays .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The mechanism of action of PSI-6130 describes the metabolic pathway to its corresponding 5′-triphosphate and to the uridine metabolite (this compound) and the uridine mono-, di-, and triphosphate .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial . The level of this compound-TP reached a concentration of about 100 μM in primary human hepatocytes incubated with 5 μM [3 H]-PSI-7851 .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors. This could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are important. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
PSI-6206の合成は、シチジンヌクレオシドアナログPSI-6130から始まるいくつかのステップを含みます。 PSI-6130は脱アミノ化されてthis compoundを形成します . 合成経路は通常、所望の化学変換を実現するために特定の試薬と条件を使用します。 工業生産方法は、収率と純度を最適化し、コスト効率とスケーラビリティを確保することに重点を置いています .
化学反応解析
This compoundは、リン酸化や脱アミノ化を含むさまざまな化学反応を受けます。 This compoundのモノリン酸型は、ヒト初代肝細胞でトリリン酸アナログPSI-7409に代謝されます . これらの反応で使用される一般的な試薬には、リン酸化ステップを触媒するUMP-CMPキナーゼとNDPKが含まれます . これらの反応から生成される主な生成物は、this compoundのモノリン酸型、ジリン酸型、トリリン酸型です .
科学研究への応用
This compoundは、特に化学、生物学、医学、および産業の分野において、科学研究に重要な用途があります。 これは主に、HCV RNAポリメラーゼの選択的阻害剤として使用され、HCV複製と抗ウイルス薬開発の研究における貴重なツールとなっています . さらに、this compoundは、ソフォスブビルなどのプロドラッグの開発に使用され、これは薬物動態特性を改善し、治療効果を高めるように設計されています .
化学反応の分析
PSI-6206 undergoes various chemical reactions, including phosphorylation and deamination. The monophosphate form of this compound is metabolized in primary human hepatocytes to its triphosphate analog PSI-7409 . Common reagents used in these reactions include UMP-CMP kinase and NDPK, which catalyze the phosphorylation steps . The major products formed from these reactions are the mono-, di-, and triphosphate forms of this compound .
類似化合物との比較
PSI-6206は、PSI-6130やソフォスブビルなどの他のヌクレオシドアナログに似ています。 PSI-6130はthis compoundの親化合物であり、脱アミノ化されてthis compoundを形成します . ソフォスブビルは、this compoundのプロドラッグであり、慢性C型肝炎の治療に臨床的に承認されており、ポリメラーゼ阻害剤として作用します . This compoundの独自性は、HCV NS5Bポリメラーゼの選択的阻害と、活性なトリリン酸型への代謝経路における重要な中間体としての役割にあります .
特性
IUPAC Name |
1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O5/c1-10(11)7(16)5(4-14)18-8(10)13-3-2-6(15)12-9(13)17/h2-3,5,7-8,14,16H,4H2,1H3,(H,12,15,17)/t5-,7-,8-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKKGZQTGXJVKW-VPCXQMTMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1N2C=CC(=O)NC2=O)CO)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30462011 | |
| Record name | 2'-Deoxy-2'-fluoro-2'-methyluridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30462011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863329-66-2 | |
| Record name | (2′R)-2′-Deoxy-2′-fluoro-2′-methyluridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=863329-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | RO-2433 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863329662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-Deoxy-2'-fluoro-2'-methyluridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30462011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2'R)-2'-deoxy-2'-fluoro-2'-methyluridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.238.669 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RO-2433 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44V7045CXS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



